molecular formula C9H10N4O2 B10900137 1,3-dimethyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide

1,3-dimethyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10900137
M. Wt: 206.20 g/mol
InChI Key: WOSVBMNQMCOYOQ-UHFFFAOYSA-N
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Description

N~4~-(3-ISOXAZOLYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features both isoxazole and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The isoxazole ring, in particular, is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-ISOXAZOLYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the pyrazole moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of alkynes with nitrile oxides . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of N4-(3-ISOXAZOLYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize waste and enhance the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-ISOXAZOLYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the isoxazole or pyrazole rings .

Mechanism of Action

The mechanism of action of N4-(3-ISOXAZOLYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The isoxazole ring can modulate various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The pyrazole moiety can also interact with different molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

1,3-dimethyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H10N4O2/c1-6-7(5-13(2)11-6)9(14)10-8-3-4-15-12-8/h3-5H,1-2H3,(H,10,12,14)

InChI Key

WOSVBMNQMCOYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=NOC=C2)C

Origin of Product

United States

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